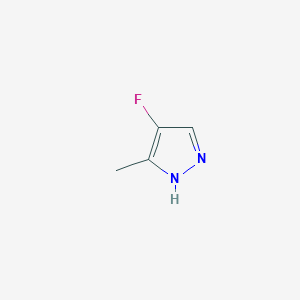

4-Fluoro-3-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPLNBAFXLMBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133915-74-9 | |

| Record name | 4-fluoro-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Methyl 1h Pyrazole and Its Structural Analogues

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto an existing pyrazole (B372694) scaffold. This "late-stage" fluorination is often efficient but presents challenges in controlling regioselectivity.

Electrophilic Fluorination using N-Fluorinating Reagents (e.g., Selectfluor®)

Electrophilic fluorinating agents, particularly N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used due to their stability, ease of handling, and broad reactivity. sigmaaldrich.comref.ac.ukmdpi.com These reagents act as a source of an electrophilic fluorine ("F+") that can react with electron-rich aromatic systems such as pyrazoles.

The direct electrophilic fluorination of pyrazole derivatives with reagents like Selectfluor® consistently occurs at the 4-position of the ring. d-nb.info This regioselectivity is governed by the electronic properties of the pyrazole ring, which is an electron-rich aromatic system. The C4 position is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution, directing the incoming electrophilic fluorine to this position. d-nb.info For a substrate like 3-methyl-1H-pyrazole, the reaction would preferentially yield 4-Fluoro-3-methyl-1H-pyrazole.

The reaction between a pyrazole substrate and an electrophilic fluorinating agent can lead to both monofluorinated and, unexpectedly, gem-difluorinated products. d-nb.infothieme-connect.de The formation of the monofluorinated product, such as 4-fluoro-3,5-diphenyl-1H-pyrazole, proceeds via a standard electrophilic aromatic substitution mechanism.

However, studies have shown that using an excess of the fluorinating agent or specific reaction conditions can lead to a second fluorination at the same carbon atom, resulting in a 4,4-difluoro-4H-pyrazole (a non-aromatic pyrazoline derivative). d-nb.infothieme-connect.de The proposed mechanism involves the initial formation of the 4-fluoropyrazole, which is then protonated or reacts with another electrophile. A subsequent attack by another equivalent of the fluorinating agent at the 4-position forms a difluorinated intermediate salt, which, upon deprotonation during workup, yields the 4,4-difluoro product. d-nb.info

Table 1: Electrophilic Fluorination of Pyrazole Derivatives

| Substrate | Reagent | Product(s) | Reference |

|---|---|---|---|

| 3,5-Disubstituted Pyrazoles | Selectfluor® | 4-Fluoro-3,5-disubstituted pyrazoles | d-nb.info |

| 3,5-Diphenylpyrazole | Selectfluor® | 4-Fluoro-3,5-diphenyl-1H-pyrazole and 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | thieme-connect.de |

Gas-Phase Fluorination Techniques

Direct fluorination using elemental fluorine (F₂) gas is a powerful but less common method due to the high reactivity and hazardous nature of F₂. beilstein-journals.orgnih.gov This technique often requires specialized equipment, such as continuous flow reactors, to control the reaction and prevent side reactions like tar formation. beilstein-journals.orgnih.gov

Research has demonstrated that direct fluorination of pyrazole substrates with elemental fluorine can lead to low yields of the desired fluoropyrazole products due to significant degradation. beilstein-journals.orgnih.gov However, a more successful approach involves a telescoped two-step continuous flow process. In this method, a 1,3-diketone precursor is first fluorinated with a 10% F₂/N₂ gas mixture in a flow reactor to produce a fluorodiketone. This intermediate is then immediately mixed with a stream of a hydrazine (B178648) derivative in the second stage of the reactor to undergo cyclization, forming the 4-fluoropyrazole product without isolating the reactive fluorinated intermediate. beilstein-journals.orgnih.gov

Cyclization Reactions for Pyrazole Ring Formation

This "building block" approach involves constructing the pyrazole ring from acyclic precursors where one of the components already contains the required fluorine atom.

Condensation of 1,3-Diketones with Hydrazine Derivatives

The Knorr pyrazole synthesis, which is the condensation of a 1,3-dicarbonyl compound with a hydrazine, is one of the most fundamental and widely used methods for forming the pyrazole core. nih.govbeilstein-journals.orgmdpi.comnih.gov To synthesize a 4-fluoropyrazole using this method, a 2-fluoro-1,3-diketone is required as the starting material.

For the synthesis of this compound, the precursor would be 2-fluoropentane-2,4-dione. The reaction proceeds by condensation with hydrazine, where the two nitrogen atoms of the hydrazine act as nucleophiles, attacking the two carbonyl carbons of the diketone. This is followed by dehydration to form the aromatic pyrazole ring.

When using a substituted hydrazine (e.g., methylhydrazine) with a non-symmetrical 1,3-diketone, the reaction can produce a mixture of two regioisomers. conicet.gov.aracs.orgnih.gov However, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity of the pyrazole formation. conicet.gov.aracs.orgnih.gov

Table 2: Synthesis of Fluorinated Pyrazoles via Cyclization

| Precursor 1 | Precursor 2 | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Fluoro-1,3-diketone | Hydrazine | 4-Fluoropyrazole | Ring formation from fluorinated building block | beilstein-journals.orgnih.gov |

| 1,3-Diketone | Methylhydrazine | N-Methylpyrazole | Can result in regioisomeric mixtures | conicet.gov.aracs.orgnih.gov |

Influence of Substituent Electron-Withdrawing Effects on Reactivity and Product Outcome (e.g., 5-hydroxy-2-pyrazoline vs. 4H-pyrazole)

The synthesis of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. However, the nature of the substituents on the dicarbonyl precursor can significantly influence the reaction's outcome. When 1,3-diketones bearing electron-withdrawing groups at the 1- and 3-positions react with hydrazine, the formation of a 5-hydroxy-2-pyrazoline is often favored over the corresponding 4H-pyrazole. mdpi.com This is because the electron-withdrawing substituents make the subsequent dehydration step more difficult. mdpi.com

For instance, the reaction of 4-nitrobenzoylacetone with hydrazine exclusively yields the 5-hydroxy-2-pyrazoline. mdpi.com The electronic properties of substituents on the pyrazole ring itself also play a crucial role. Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups like COOH and CHO stabilize the C5-tautomer. researchgate.netnih.gov This substituent-driven preference can impact the reactivity and structural integrity of the pyrazole core. researchgate.net

Cyclization of Fluoroacetyl Halide Derivatives with Amino Compounds

The cyclization of fluoroacetyl halide derivatives with various amino compounds represents a key strategy for constructing fluorinated pyrazole rings. This approach leverages the reactivity of the acid halide for acylation, followed by an intramolecular condensation to form the heterocyclic system. For example, the reaction of cyanoacetylhydrazine with chloroacetyl chloride yields N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which can then be cyclized to form a pyrazole derivative, specifically 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone. mdpi.com This intermediate serves as a versatile synthon for further elaboration. mdpi.com Similarly, fused polycyclic pyrazoles can be synthesized through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org Mechanistic studies suggest that this process can proceed through the in-situ generation of trifluoromethylated β-diazo ketones via diazotization with reagents like tert-butyl nitrite. rsc.org

Multi-step Synthetic Routes from Fluorinated Precursors (e.g., Fluoroacetate)

Multi-step synthetic sequences starting from readily available fluorinated building blocks are a common and effective way to produce complex fluorinated pyrazoles. A notable example is the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, an important intermediate for several fungicides. wikipedia.org The synthesis begins with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate and acetic anhydride. The subsequent reaction with methyl hydrazine leads to the formation of the desired pyrazole ring, which is then hydrolyzed to the carboxylic acid. wikipedia.org Another approach involves the synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide, which starts from 3,4-difluoro nitrobenzene. jocpr.com This precursor is reacted with morpholine, followed by reduction of the nitro group to an amine, which is then used to construct the pyrazole ring through a series of condensation and cyclization steps. jocpr.com

Advanced Synthetic Strategies

To improve efficiency, scalability, and sustainability, modern synthetic methods are increasingly being applied to the synthesis of fluoropyrazoles.

Flow Chemistry Applications in Fluoropyrazole Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles and their fluorinated analogues, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. mdpi.comnih.gov A continuous gas/liquid–liquid/liquid flow process has been successfully developed for the synthesis of 4-fluoropyrazole derivatives. nih.govtib.eu This method involves the direct fluorination of a diketone with elemental fluorine gas in a microchannel reactor, followed by a sequential cyclization reaction with a hydrazine derivative in a single, telescoped process. nih.govtib.eu This approach is notable for being one of the first examples of a gas/liquid–liquid/liquid process involving direct fluorination in a continuous flow system. nih.gov The use of flow chemistry allows for precise control of reaction conditions, which is crucial for handling highly reactive reagents like elemental fluorine, leading to higher yields and improved product purity. researchgate.net

Microwave-Assisted Synthetic Approaches for Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a popular and eco-friendly alternative to conventional heating methods for the synthesis of pyrazole derivatives. tandfonline.comrsc.org This technique significantly reduces reaction times, minimizes the use of hazardous solvents, and often improves product yields. tandfonline.com The synthesis of various pyrazole derivatives has been achieved through microwave-assisted condensation of chalcones with hydrazine hydrate. nih.gov For example, dihydro-pyrazoles can be synthesized from substituted dibenzalacetones and phenylhydrazines under microwave irradiation, with optimized reaction conditions. mdpi.com This method offers a more economical and environmentally friendly route to these compounds compared to traditional synthetic methodologies that often require harsh reaction conditions and prolonged heating. tandfonline.com

Solventless Mechanochemical Synthesis of Difluoropyrazole Derivatives

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a sustainable and solvent-free approach to chemical synthesis. nih.gov This method has been successfully applied to the one-pot, two-step synthesis of fluorinated pyrazolones. nih.gov By carefully considering the physical form of the reagents and the compatibility of any additives, multistep solventless syntheses can be achieved under milling conditions. nih.gov This technique has been used to prepare a library of difluorinated pyrazolones. nih.gov Furthermore, a solvent-free, two-step mechanochemical synthesis of trifluoromethylated and non-fluorinated polysubstituted pyrazoles has been developed. nih.gov This process involves the (3 + 2)-cycloaddition of in-situ generated nitrile imines and chalcones, followed by the oxidation of the resulting 5-acylpyrazolines. nih.gov High-energy planetary ball milling has been shown to be more effective than conventional grinding for achieving the desired perovskite phase in the mechanochemical synthesis of fluoride (B91410) perovskites, demonstrating the potential of this technique for preparing complex fluorinated materials. researchgate.net

Industrial Scale Preparation Considerations for Fluoropyrazole Compounds

The transition from laboratory-scale synthesis to industrial production of fluoropyrazole compounds, including this compound and its structural analogues, presents a unique set of challenges and demands meticulous consideration of various factors to ensure a safe, efficient, and economically viable process. The growing importance of fluorinated pyrazoles in pharmaceuticals and agrochemicals necessitates robust and scalable manufacturing strategies.

A significant challenge in the industrial synthesis of fluoropyrazoles is the management of highly exothermic and often hazardous fluorination reactions. The reagents used, such as elemental fluorine, are highly reactive and toxic, requiring specialized equipment and stringent safety protocols. Furthermore, achieving high regioselectivity on a large scale can be difficult, and the purification of the final product from a complex mixture of isomers and byproducts can be a considerable hurdle.

Process intensification, particularly through the adoption of continuous flow chemistry, has emerged as a key strategy to address many of the challenges associated with the large-scale production of fluoropyrazole compounds. Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles by minimizing the volume of hazardous materials at any given time. This approach can lead to higher yields, improved purity, and reduced reaction times compared to traditional batch processes. For instance, the synthesis of 4-fluoropyrazole derivatives has been successfully demonstrated using a sequential two-step continuous gas/liquid–liquid/liquid flow process, starting from a diketone, fluorine gas, and a hydrazine.

Safety is a paramount concern in the industrial production of fluorinated compounds. The use of highly reactive and corrosive fluorinating agents necessitates the implementation of comprehensive safety measures. This includes the use of specialized, corrosion-resistant materials for reactors and piping, as well as the integration of advanced process control and monitoring systems to detect and mitigate any potential hazards in real-time. Personal protective equipment and emergency response plans are also critical components of a safe manufacturing environment.

To ensure consistent product quality and process efficiency, Process Analytical Technology (PAT) is increasingly being integrated into the manufacturing of fluoropyrazole compounds. PAT involves the online, real-time monitoring of critical process parameters and quality attributes. By providing a deeper understanding of the manufacturing process, PAT enables proactive control and optimization, leading to a more consistent and high-quality final product. This is a shift from the traditional approach of quality control through end-product testing to a more modern, built-in quality-by-design (QbD) paradigm.

The economic viability of industrial-scale fluoropyrazole synthesis is heavily influenced by the cost of raw materials, energy consumption, and waste management. The development of cost-effective synthetic routes and the efficient use of reagents are crucial. Furthermore, the environmental impact of the manufacturing process is a significant consideration. The generation of fluorine-containing waste streams requires specialized treatment and disposal methods to prevent environmental contamination. Adherence to increasingly stringent environmental regulations is a key aspect of sustainable manufacturing.

The regulatory landscape for the production of fluorinated compounds is complex and continually evolving. Manufacturers must comply with a range of regulations governing chemical safety, environmental protection, and product quality. For pharmaceutical applications, adherence to Good Manufacturing Practices (GMP) is mandatory to ensure the safety and efficacy of the final drug product.

The following interactive table summarizes key considerations for the industrial-scale preparation of fluoropyrazole compounds:

| Consideration | Key Aspects |

| Process Chemistry | - Selection of a safe and efficient fluorinating agent. - Optimization of reaction conditions (temperature, pressure, stoichiometry) for high yield and selectivity. - Development of robust purification methods to isolate the desired product. |

| Process Engineering | - Transition from batch to continuous flow manufacturing for improved safety and efficiency. - Use of corrosion-resistant materials for reactor construction. - Implementation of advanced process control and automation. |

| Safety | - Comprehensive risk assessment of all process steps. - Use of appropriate personal protective equipment (PPE). - Implementation of emergency shutdown systems and containment strategies. |

| Quality Control | - Implementation of Process Analytical Technology (PAT) for real-time monitoring. - Adherence to Quality by Design (QbD) principles. - Stringent in-process and final product testing. |

| Economic Viability | - Cost-effective sourcing of raw materials. - Optimization of energy consumption. - Minimization of waste and development of recycling strategies. |

| Environmental & Regulatory | - Compliance with local and international environmental regulations. - Proper management and disposal of fluorine-containing waste. - Adherence to Good Manufacturing Practices (GMP) for pharmaceutical products. |

Chemical Reactivity and Transformation Studies of 4 Fluoro 3 Methyl 1h Pyrazole and Its Derivatives

Electrophilic Aromatic Substitution Reactions

The pyrazole (B372694) ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions on a substituted pyrazole is dictated by the electronic properties of the existing substituents. In 4-fluoro-3-methyl-1H-pyrazole, the ring contains two substituents: a methyl group at the C3 position and a fluorine atom at the C4 position.

The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. Relative to the C3 position, this would be the C4 and C5 positions (the N2-nitrogen shields the other ortho position). The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. olemiss.edu However, like other halogens, it acts as an ortho-para director because of its ability to donate a lone pair of electrons through resonance. For the fluorine at C4, this directs substitution to the C3 and C5 positions.

Considering these combined effects, both the methyl and fluoro substituents direct electrophilic attack to the C5 position. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur predominantly at the C5 position. Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. For instance, direct fluorination of certain pyrazoles has been achieved using electrophilic fluorinating reagents like Selectfluor®. nih.govresearchgate.net Similarly, bromination and chlorination typically yield 4-halopyrazoles, but in this substituted case, would be expected to yield the 5-halo derivative.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

Oxidation and Reduction Pathways of Fluorinated Pyrazoles

The aromatic pyrazole ring is generally robust and resistant to both oxidation and reduction. Chemical transformations typically occur at the side chains or require harsh conditions to affect the heterocyclic core.

Oxidation: Fluorinated pyrazoles exhibit high stability towards oxidizing agents. The oxidation pathways that are well-documented in the literature often involve the aromatization of a pyrazoline precursor to form the pyrazole ring. For example, 5-acylpyrazolines can be oxidized to the corresponding pyrazoles using reagents like manganese dioxide (MnO₂). nih.govacs.orgresearchgate.net Interestingly, the solvent can play a crucial role in the reaction outcome; oxidation in polar solvents like DMSO may yield a fully substituted pyrazole, whereas oxidation in non-polar solvents like hexane can lead to a deacylative pathway. nih.govacs.org In some specific cases, the fluorinating agent Selectfluor® has been observed to promote the oxidation of pyrazoles bearing certain methylene side chains at the C4 position to yield 4-formyl-pyrazole derivatives. researchgate.netthieme-connect.com

Reduction: The pyrazole ring is also resistant to reduction. Catalytic hydrogenation under forcing conditions can reduce the ring first to a pyrazoline and subsequently to a pyrazolidine. A documented strategy for synthesizing 4-fluoro-3-hydroxypyrazole involves the reduction of a 4,4-difluoro-1H-pyrazol-5-one intermediate with Pd/C under a hydrogen atmosphere, which proceeds through a pyrazolidinone that then undergoes dehydrofluorination. acs.org This highlights that reduction pathways often involve precursors rather than the aromatic pyrazole itself.

Cycloaddition Reactions (e.g., Diels-Alder)

While the aromatic 1H-pyrazole ring of this compound is not suited to act as a diene in Diels-Alder reactions, its non-aromatic tautomer, 4H-pyrazole, is an effective diene in inverse-electron-demand Diels-Alder cycloadditions. nih.govmit.edu The reactivity of the 4H-pyrazole scaffold is profoundly influenced by the substituents at the C4 position.

Research has focused on derivatives like 4-fluoro-4-methyl-4H-pyrazoles and 4,4-difluoro-4H-pyrazoles. nih.govnih.gov These fluorinated dienes react rapidly with strained dienophiles, such as bicyclononyne (BCN), without the need for acid catalysis, which is typically required for their non-fluorinated alkyl analogs. nih.govmit.edu This enhanced reactivity makes fluorinated 4H-pyrazoles attractive reagents for applications like "click" chemistry. nih.gov For example, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) was found to have high reactivity, although it was 7-fold lower than its difluorinated analog (DFP). nih.gov However, MFP demonstrated greater stability in the presence of biological nucleophiles, highlighting a trade-off between reactivity and stability. nih.govnih.gov

Electronic and Steric Factors Influencing Reactivity as Dienes

The high reactivity of C4-fluorinated 4H-pyrazoles in Diels-Alder reactions is governed by a combination of electronic and steric factors.

Electronic Factors: The primary electronic effect stems from the high electronegativity of the fluorine atoms. Attaching one or two fluorine atoms to the C4 position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govnih.gov This smaller energy gap between the diene's LUMO and the dienophile's HOMO accelerates the reaction, which is characteristic of an inverse-electron-demand mechanism. Furthermore, the fluorine substituents induce "hyperconjugative antiaromaticity" in the 4π-electron system of the 4H-pyrazole ring. nih.govmit.edumit.edu This antiaromatic character destabilizes the ground state of the diene, thereby lowering the activation energy for the cycloaddition reaction and dramatically increasing the reaction rate compared to non-fluorinated analogs. nih.govnih.gov

Steric Factors: Steric effects also play a crucial role. In 4-fluoro-4-methyl-4H-pyrazole (MFP), the presence of two different substituents at C4 leads to a distortion of the pyrazole ring. The ground-state structure of MFP avoids the full destabilizing effect of hyperconjugative antiaromaticity by adopting a puckered, envelope-like conformation. nih.govnih.gov This pre-distortion makes the diene's conformation more similar to that of the Diels-Alder transition state. As a result, less conformational energy is required to reach the transition state, which enhances the reactivity of MFP and partially compensates for the reduced electronic activation from having only one fluorine atom compared to DFP. nih.govnih.gov

| 4H-Pyrazole Derivative | C4-Substituents | Key Influencing Factor(s) | Relative Reactivity | Activation Energy (ΔG‡, kcal/mol) with BCN |

|---|---|---|---|---|

| 4,4-Dimethyl-4H-pyrazole (DMP) | -CH₃, -CH₃ | Low reactivity; requires acid catalysis | Very Low (5.2 x 10⁵ times slower than DFP) | ~24.9 |

| 4,4-Difluoro-4H-pyrazole (DFP) | -F, -F | Strong hyperconjugative antiaromaticity; low LUMO | Very High | ~15.2 - 17.0 |

| 4-Fluoro-4-methyl-4H-pyrazole (MFP) | -F, -CH₃ | Moderate antiaromaticity; steric pre-distortion | High (7-fold lower than DFP) | ~16.0 |

Hyperconjugative Antiaromaticity and its Impact on Diels-Alder Reactivity

The Diels-Alder reactivity of 4H-pyrazole derivatives can be significantly influenced by the phenomenon of hyperconjugative antiaromaticity. nih.govresearchgate.net This effect is particularly pronounced in 4,4-disubstituted 4H-pyrazoles, where electronegative substituents at the C4 position can destabilize the ground state of the molecule, thereby enhancing its reactivity as a diene in inverse-electron-demand Diels-Alder reactions. nih.gov

Research into cyclopentadienes has shown that negative hyperconjugation at the saturated C5 position can induce antiaromatic 4π-electron destabilization, which accelerates Diels-Alder reactions. nih.gov This principle extends to 5-membered heterocyclic dienes like 4H-pyrazoles. When fluorine atoms are introduced at the C4 position, their strong electron-withdrawing nature promotes hyperconjugative interactions that lead to this antiaromatic destabilization. nih.govmit.edu

Computational and experimental studies have explored this effect by comparing the reactivity of different 4H-pyrazole derivatives. For instance, the Diels-Alder reactivity of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) was investigated with endo-bicyclo[6.1.0]non-4-yne (BCN). nih.gov The fluorine substitution was found to significantly enhance the reactivity of the 4H-pyrazole scaffold. nih.gov

Further studies on 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) revealed that while it has a lower Diels-Alder reactivity compared to its difluoro counterpart (DFP), it is still significantly activated. mit.edu The MFP derivative was found to have a 7-fold lower reactivity than DFP but exhibited higher stability in the presence of biological nucleophiles. mit.edu Calculations indicate that the substantial decrease in hyperconjugative antiaromaticity in MFP relative to DFP does not result in a correspondingly large loss in Diels-Alder reactivity. This is because the ground-state structure of MFP distorts into an envelope-like conformation, which mimics the geometry of the Diels-Alder transition state. mit.edu This predistortion enhances MFP's reactivity, partially compensating for the reduced hyperconjugative antiaromaticity. mit.edu

The table below summarizes the comparative Diels-Alder reactivity of selected 4H-pyrazole derivatives.

| Compound | Description | Relative Reactivity | Key Finding |

| DMP | 4,4-dimethyl-4H-pyrazole | Base | Serves as a baseline for comparison. nih.gov |

| DFP | 4,4-difluoro-3,5-diphenyl-4H-pyrazole | High | Fluorine substitution significantly enhances reactivity due to hyperconjugative antiaromaticity. nih.gov |

| MFP | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | Moderate | Exhibits lower reactivity than DFP but is pre-distorted towards the transition state geometry, enhancing its reactivity. mit.edu |

Reductive Amination Reactions on Pyrazole Carbaldehydes

Reductive amination is a crucial chemical transformation for synthesizing amines from carbonyl compounds, and it has been effectively applied to pyrazole carbaldehydes to produce a variety of substituted pyrazole derivatives. ineosopen.orgresearchgate.net This reaction typically involves the initial formation of a Schiff base or iminium ion intermediate by reacting the pyrazole carbaldehyde with a primary or secondary amine, followed by reduction of this intermediate to the corresponding amine. ineosopen.org

The synthesis of various aminomethyl-pyrazoles has been achieved through this method. For example, studies on 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have demonstrated their successful reductive amination with a range of primary and secondary aliphatic and aromatic amines. ineosopen.org Research has shown that using sodium triacetoxyborohydride as the reducing agent while refluxing in dichloroethane provides the best yields for this transformation. ineosopen.org

The versatility of this reaction makes pyrazole carbaldehydes valuable building blocks in the synthesis of complex molecules with potential biological activities. researchgate.netineosopen.org The specific conditions and outcomes of the reaction can be tailored by selecting different amines and reducing agents.

The following table provides examples of amines used in the reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde. ineosopen.org

| Amine Type | Example Amine | Reducing Agent | Solvent |

| Primary Aliphatic | Benzylamine | Sodium triacetoxyborohydride | Dichloroethane |

| Secondary Aliphatic | Morpholine | Sodium triacetoxyborohydride | Dichloroethane |

| Primary Aromatic | Aniline | Sodium triacetoxyborohydride | Dichloroethane |

Structural Elucidation and Conformational Analysis

X-ray Crystallography of 4-Fluoro-3-methyl-1H-pyrazole Analogues

The structural analysis of 4-fluoro-1H-pyrazole reveals a triclinic crystal system (P-1), which is notably not isomorphous with its chloro and bromo analogues that crystallize in an orthorhombic system (Pnma) nsf.goviucr.orgiucr.org. To prevent sublimation during data collection, the diffraction data for 4-fluoro-1H-pyrazole were collected at a low temperature of 150 K nih.govnih.gov. The asymmetric unit of the crystal structure contains two unique, but experimentally identical, 4-fluoro-1H-pyrazole moieties linked by an N—H···N hydrogen bond nih.govnih.govresearchgate.net.

The crystal packing of 4-fluoro-1H-pyrazole is dictated by a combination of strong hydrogen bonds and weaker supramolecular interactions, resulting in a distinct and stable three-dimensional architecture.

The most prominent feature of the 4-fluoro-1H-pyrazole crystal structure is the formation of one-dimensional chains, or catemers, through intermolecular N—H···N hydrogen bonding iucr.orgnih.govnih.gov. In this motif, the pyrrole-like NH group of one pyrazole (B372694) molecule acts as a hydrogen-bond donor to the pyridine-like nitrogen atom of an adjacent molecule iucr.orgresearchgate.net. This pattern propagates, creating infinite chains throughout the crystal lattice. This is a significant departure from the supramolecular structures of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole, which form discrete, hydrogen-bonded trimeric units nsf.govnih.govnih.gov. The parent 1H-pyrazole also forms a catemeric structure, though it is structurally different from that of the 4-fluoro analogue iucr.org. The formation of structures with more than one molecule in the asymmetric unit (Z' > 1) in both 1H-pyrazole and 4-fluoro-1H-pyrazole underscores the critical role of hydrogen bonding in their solid-state packing iucr.orgnih.gov.

| D—H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1_2—H1N_2···N2_1 | 0.878 (14) | 2.014 (16) | 2.8764 (10) | 166.6 (13) |

| N1_1—H1N_1···N2_2 | 0.880 (14) | 2.038 (14) | 2.9021 (10) | 167.3 (12) |

The hydrogen-bonded one-dimensional chains in 4-fluoro-1H-pyrazole are further organized into a stable three-dimensional structure by weaker intermolecular forces. Adjacent catemers interact through π–π stacking and C—H···π interactions iucr.orgnih.govresearchgate.net. The π–π stacking occurs between the pyrazole rings of neighboring chains, with a distance between the pyrazole mean planes of 3.4911 (8) Å and a centroid-to-centroid distance of 3.7034 (6) Å nih.gov. These interactions, combined with C—H···π forces on alternate sides of the chains, lead to a characteristic herringbone-type packing arrangement of the pyrazole molecules when viewed along the c-axis iucr.orgnih.govresearchgate.net.

High-resolution X-ray diffraction data allows for a precise analysis of the bond lengths and angles within the 4-fluoro-1H-pyrazole ring. The two crystallographically independent molecules in the asymmetric unit are planar, with minimal deviation from their respective C₃FN₂ mean planes iucr.orgnih.gov. A comparison of bond lengths with the parent 1H-pyrazole and other 4-halogenated analogues shows consistent values across the series for the N-N, C-N, and C-C bonds nih.govresearchgate.net. In 4-fluoro-1H-pyrazole, as in the parent pyrazole, the C—N bond adjacent to the pyridine-like nitrogen (N) is shorter than the one adjacent to the pyrrole-like nitrogen (NH) iucr.orgnih.gov. Conversely, the C—C bond adjacent to the N atom is longer than the one adjacent to the NH group iucr.orgnih.gov.

| Bond | 1H-pyrazole (150 K) | 4-Fluoro-1H-pyrazole (150 K) | 4-Chloro-1H-pyrazole (150 K) | 4-Bromo-1H-pyrazole (RT) |

|---|---|---|---|---|

| N—N | 1.354 (2) / 1.351 (2) | 1.3484 (9) / 1.3513 (10) | 1.346 (2) / 1.345 (3) | 1.335 (9) |

| C—N (NH) | 1.337 (3) / 1.344 (3) | 1.3473 (10) / 1.3476 (10) | 1.335 (2) | 1.327 (10) / 1.343 (10) |

| C—N (N) | 1.330 (3) / 1.326 (3) | 1.3391 (10) / 1.3375 (10) | 1.334 (2) | 1.331 (10)* / 1.343 (10) |

| C—C (NH) | 1.368 (3) / 1.366 (3) | 1.3729 (11) / 1.3742 (10) | 1.380 (2) / 1.377 (2) | 1.391 (11) / 1.371 (9) |

| C—C (N) | 1.389 (3) / 1.389 (3) | 1.3922 (11) / 1.3924 (10) | 1.374 (2) / 1.377 (2) | 1.338 (10) / 1.371 (9)* |

Crystal Packing and Supramolecular Interactions

Tautomerism in Fluorinated Pyrazole Systems

Unsymmetrically substituted 1H-pyrazoles, such as a potential this compound, can exist as two different annular tautomers due to the migration of the N-H proton between the two nitrogen atoms. This phenomenon, known as prototropic tautomerism, is a critical aspect of pyrazole chemistry researchgate.netfu-berlin.de. The equilibrium between these tautomers can be influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and solid-state packing effects fu-berlin.denih.gov.

For instance, studies on 3(5)-disubstituted-1H-pyrazoles have shown that the type of substituent is crucial for determining the preferred tautomeric form nih.gov. Electron-donating groups like methyl tend to favor one tautomer, while electron-withdrawing groups, such as a fluorine atom or a nitro group, can shift the equilibrium to favor the other nih.gov. In the case of 3(5)-phenylpyrazoles, NMR studies have shown that they exist in solution as mixtures that are rich in the 3-phenyl tautomer, which is also the form observed in the solid state fu-berlin.de. In some specific cases, such as with 5(3)-methyl-3(5)-phenylpyrazole, a nearly 50:50 mixture of tautomers has been suggested to exist in the solid state fu-berlin.de. The presence of fluorine can introduce a significant σ-withdrawing effect, which would be expected to influence the tautomeric preference in a compound like this compound nih.gov. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom would determine the relative stability of the two possible tautomers, an equilibrium that could be further modulated by intermolecular interactions in the solid state or by the polarity of the solvent in solution.

Prototropic Tautomerism of 1H-Pyrazoles

Prototropic tautomerism in 1H-pyrazoles, also known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govchimia.ch This results in two distinct tautomeric forms, which can be identical if the substituents at positions 3 and 5 are the same. fu-berlin.de However, in unsymmetrically substituted pyrazoles, such as this compound, two different tautomers can exist. The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, temperature, and concentration. fu-berlin.de

The stability of the tautomers is significantly affected by the electronic properties of the substituents at positions 3 and 5. For instance, electron-donating groups and electron-withdrawing groups can stabilize different tautomeric forms. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict the relative stabilities of pyrazole tautomers and have shown a correlation between the electron-donating capacity of a substituent and its preferred position on the ring. nih.gov In solution, the tautomeric equilibrium is also heavily influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov Solvents like water can lower the energy barrier for proton transfer between the nitrogen atoms by forming hydrogen-bonded bridges. nih.gov

In the solid state, pyrazole derivatives often exist as a single tautomer. nih.govcdnsciencepub.com The specific tautomer present in the crystal lattice is influenced by intermolecular interactions, particularly hydrogen bonding, which can lead to the formation of various aggregates such as dimers, trimers, and tetramers. nih.gov The principle of higher stability for the most polar tautomer in the solid state has been suggested as a guiding factor. nih.gov

Enol-Keto Tautomerism in Pyrazolone (B3327878) Derivatives

Pyrazolone derivatives, which are structurally related to 1H-pyrazoles, exhibit enol-keto tautomerism. nih.govnih.govresearchgate.net This type of tautomerism involves the interconversion between a keto form (a carbonyl group) and an enol form (a hydroxyl group adjacent to a double bond). For pyrazolones, this can result in three potential tautomeric forms: the OH-form, the NH-form, and the CH-form. researchgate.netmdpi.com

The investigation into which tautomer is predominant in the solid state and in solution has been a subject of extensive study. mdpi.com X-ray crystal structure analysis is a definitive method for identifying the tautomeric form in the solid state. mdpi.com For example, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that it exists as the 1H-pyrazol-3-ol (enol) form in the solid state, forming dimers through intermolecular hydrogen bonds. mdpi.com

In solution, the tautomeric equilibrium is more complex and can be influenced by the solvent. mdpi.com NMR spectroscopy is a powerful tool for studying these equilibria. mdpi.com By comparing the chemical shifts of a pyrazolone derivative in different solvents with those of "fixed" derivatives (where tautomerism is not possible), the predominant tautomeric form can be determined. mdpi.com For instance, in nonpolar solvents, some pyrazolones exist predominantly as the enol tautomer, often in a dimeric form, while in polar solvents like DMSO, they may exist as monomers. mdpi.com The choice of tautomer can also be influenced by the substituents on the pyrazole ring. nih.gov

Quantitative Analysis of Tautomeric Ratios in Solution and Solid State

The quantitative analysis of tautomeric ratios is essential for a complete understanding of the chemical behavior of pyrazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining tautomeric equilibrium constants (KT) in solution. fu-berlin.debohrium.com By using 1H, 13C, and 15N NMR, and sometimes at low temperatures to slow down the proton exchange rate, it is possible to observe separate signals for each tautomer. fu-berlin.debohrium.com The ratio of the integrals of these signals provides a direct measure of the tautomeric equilibrium constant. fu-berlin.de

In the solid state, 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is a valuable tool for studying tautomerism. cdnsciencepub.combohrium.com This technique can identify the presence of different tautomers and even provide insights into solid-state proton transfer. bohrium.com The chemical shifts observed in the solid-state NMR spectrum can be compared with those obtained from X-ray crystallography to confirm the structure of the predominant tautomer. mdpi.com

X-ray diffraction provides unambiguous structural information in the solid state, revealing which tautomer is present in the crystal and how the molecules are arranged through intermolecular interactions like hydrogen bonding. nih.govfu-berlin.demdpi.com The combination of NMR spectroscopy, X-ray crystallography, and theoretical calculations provides a comprehensive picture of the tautomeric behavior of pyrazole derivatives in both solution and the solid state. nih.govbohrium.com

Below are tables summarizing findings on tautomeric equilibria for some substituted pyrazoles, as determined by NMR spectroscopy.

Table 1: Tautomeric Equilibrium Constants (KT) for 3(5)-Substituted Pyrazoles in Solution

| Compound | Solvent | Temperature (°C) | KT ([3-substituted]/[5-substituted]) |

| 3(5)-Methylpyrazole | HMPT | -20 | 1.5 |

| 3(5)-Phenylpyrazole | THF-d8 | -80 | 4.0 |

| 5(3)-Methyl-3(5)-phenylpyrazole | THF-d8 | -80 | 2.3 |

Data synthesized from studies on tautomeric equilibria of substituted pyrazoles. fu-berlin.de

Table 2: Predominant Tautomers of Pyrazole Derivatives in Different Phases

| Compound | Phase | Predominant Tautomer | Analytical Method |

| 4-Bromo-3-phenylpyrazole | Solid | 3-Phenyl tautomer | X-ray Crystallography |

| 3(5)-Phenylpyrazoles | Solution (THF) | 3-Phenyl tautomer | NMR Spectroscopy |

| 1-Phenyl-1H-pyrazol-3-ol | Solid | 1H-Pyrazol-3-ol | X-ray Crystallography, Solid-State NMR |

| 1-Phenyl-1H-pyrazol-3-ol | Solution (CDCl3) | 1H-Pyrazol-3-ol (dimer) | NMR Spectroscopy |

| 1-Phenyl-1H-pyrazol-3-ol | Solution (DMSO-d6) | 1H-Pyrazol-3-ol (monomer) | NMR Spectroscopy |

This table summarizes findings from various studies on the structural analysis of pyrazole derivatives. fu-berlin.demdpi.com

Spectroscopic Characterization Techniques for Fluorinated Pyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated pyrazoles. By analyzing various nuclei, a comprehensive picture of the molecular structure, connectivity, and dynamic processes can be obtained. nih.gov

Multinuclear NMR spectroscopy provides specific data points for the unambiguous assignment of the structure of 4-Fluoro-3-methyl-1H-pyrazole.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would typically show a signal for the methyl group (C3-CH₃), a signal for the proton at the 5-position (C5-H), and a broad signal for the amine proton (N-H). The chemical shift of the C5-H is influenced by the electronegativity of the adjacent fluorine atom. The N-H proton signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. In this compound, distinct signals are expected for the methyl carbon, and the three pyrazole (B372694) ring carbons (C3, C4, and C5). The C4 carbon, being directly attached to the highly electronegative fluorine atom, will show a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). beilstein-journals.org The C3 and C5 carbons will also exhibit smaller two-bond coupling (²JCF). These coupling patterns are crucial for confirming the position of the fluorine substituent. beilstein-journals.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C4 position. The chemical shift provides insight into the electronic environment of the fluorine atom. In similar fluorinated pyrazole systems, the chemical shift for a fluorine atom at the 4-position appears in the range of -175 to -182 ppm. beilstein-journals.orgthieme-connect.de

¹⁵N NMR: Nitrogen-15 NMR can be used to probe the environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms differ, reflecting their distinct bonding environments ("pyrrole-like" vs. "pyridine-like"). This technique is especially useful for studying tautomerism. rsc.org

Table 1: Predicted NMR Chemical Shifts and Couplings for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| ¹H | C3-CH ₃ | ~2.2 | |

| C5-H | ~7.5 | ||

| N-H | 10-13 (broad) | ||

| ¹³C | C H₃ | ~10 | ³JCF ≈ 3 |

| C 3 | ~140 | ²JCF ≈ 25 | |

| C 4 | ~145 | ¹JCF ≈ 240 | |

| C 5 | ~125 | ²JCF ≈ 11 | |

| ¹⁹F | C4-F | -175 to -182 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and their spatial relationships, which is critical for confirming the specific isomer and tautomeric form.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate the chemical shifts of protons with the directly attached carbons. For this compound, an HSQC spectrum would show correlations between the C5-H proton and the C5 carbon, and between the methyl protons and the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. rsc.org It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include those between the methyl protons and the C3 and C4 carbons, and between the C5-H proton and the C3 and C4 carbons. These correlations confirm the relative positions of the substituents. researchgate.netnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. nih.gov For example, a NOESY spectrum could show a correlation between the N-H proton and the C5-H, which would help in determining the preferred tautomeric form in solution. rsc.org

N-unsubstituted pyrazoles, including this compound, can exist in a state of dynamic equilibrium between two tautomeric forms due to the rapid exchange of the proton between the two nitrogen atoms. This process is known as annular tautomerism. nih.gov

Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, is a powerful method to study this equilibrium. At room temperature, if the proton exchange is fast on the NMR timescale, the spectrum will show averaged signals for the C3 and C5 positions. As the temperature is lowered, the rate of exchange decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged signal broadens and then separates into two distinct signals corresponding to the individual tautomers. This allows for the determination of the equilibrium constant and the activation energy of the exchange process.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Pyrazole N-H | 3100 - 3200 | Medium, Broad |

| C-H Stretch (Aromatic) | Pyrazole C-H | ~3050 | Medium |

| C-H Stretch (Aliphatic) | Methyl C-H | 2850 - 3000 | Medium |

| C=N Stretch | Pyrazole Ring | ~1580 | Medium to Strong |

| C=C Stretch | Pyrazole Ring | ~1500 | Medium to Strong |

| C-F Stretch | Aryl-Fluoride | 1000 - 1100 | Strong |

The presence of a broad band in the region of 3100-3200 cm⁻¹ is indicative of the N-H stretching vibration, confirming the presence of the pyrazole ring proton. The strong absorption band expected in the 1000-1100 cm⁻¹ range is characteristic of the C-F bond stretch, providing evidence for the fluorine substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₄H₅FN₂), the molecular weight is 100.09 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 100. The molecule would then undergo characteristic fragmentation. uni-saarland.de Common fragmentation pathways for pyrazoles involve the loss of stable neutral molecules like hydrogen cyanide (HCN) or cleavage of the ring. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Likely Loss from Parent |

| 100 | [C₄H₅FN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 85 | [C₃H₂FN₂]⁺ | Loss of ·CH₃ |

| 73 | [C₃H₂FN]⁺˙ | Loss of HCN |

| 57 | [C₂H₂FN]⁺˙ | Ring Fragmentation |

The fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental composition. dergipark.org.tr

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine their purity. In the synthesis of this compound, TLC is routinely employed to track the conversion of starting materials to the final product.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The different components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots are then visualized, commonly under a UV lamp, allowing for a qualitative assessment of the reaction's progress. dergipark.org.tr

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of heterocyclic compounds like pyrazoles. mdpi.comscholaris.ca These computational methods allow for the detailed examination of molecular geometries, electronic structures, and reaction energetics. researchgate.net DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), have been successfully used to study various pyrazole (B372694) derivatives, providing insights that complement experimental findings. mdpi.com Although specific DFT studies on 4-Fluoro-3-methyl-1H-pyrazole are not present in the available literature, the application of these methods to analogous 4-halogenated and 3-methyl-substituted pyrazoles demonstrates their utility in this chemical space. mdpi.comsemanticscholar.org

Electronic Structure Analysis

The analysis of the electronic structure provides fundamental insights into the reactivity, stability, and intermolecular interactions of a molecule. For this compound, this involves examining the distribution of electrons across the molecule and identifying the orbitals most involved in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

While specific calculated HOMO and LUMO energy values for this compound have not been reported in the searched literature, DFT calculations would be the standard method to obtain this data. Such an analysis would reveal how the electron-withdrawing fluorine atom at the C4 position and the electron-donating methyl group at the C3 position influence the energy and localization of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

An MEP map for this compound has not been found in published studies. However, based on the known properties of its functional groups, a theoretical MEP map would be expected to show:

Negative Potential: Concentrated around the pyridine-like nitrogen atom (N2) and the highly electronegative fluorine atom, indicating these are the primary sites for electrophilic attack.

Positive Potential: Located around the hydrogen atom attached to the pyrrole-like nitrogen (N1-H), making it the most likely site for deprotonation or hydrogen bonding interactions.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. The Mulliken population analysis is one common method, though others exist, to assign these charges based on the contribution of atomic orbitals to the molecular orbitals. These calculated charges help in understanding the molecule's polarity and electrostatic interactions.

Calculated Mulliken charges for this compound are not available in the reviewed literature. A computational study would likely reveal that the nitrogen and fluorine atoms carry significant negative partial charges due to their high electronegativity. uj.edu.pl In contrast, the hydrogen atom on N1 would carry a notable positive charge, and the carbon atoms would exhibit varying degrees of positive or slightly negative charges depending on their bonding environment. uj.edu.pl

Energetic Analysis of Tautomeric Forms and Reaction Pathways

For unsymmetrically substituted pyrazoles, prototropic tautomerism is a critical consideration. This compound can exist in equilibrium with its tautomer, 4-Fluoro-5-methyl-1H-pyrazole. DFT calculations are the primary method for determining the relative energies and thermodynamic stability of these tautomeric forms. researchgate.net

A specific energetic analysis comparing the tautomers of this compound was not found. However, theoretical studies on other substituted pyrazoles provide a strong basis for prediction. Research indicates that electron-donating groups, such as a methyl (CH₃) group, and some electron-withdrawing groups like fluorine (F), tend to stabilize the tautomer where the substituent is located at the C3 position. nih.gov This general finding suggests that the this compound form is likely to be thermodynamically more stable than the 4-Fluoro-5-methyl-1H-pyrazole tautomer, though a dedicated computational study would be required for confirmation. DFT can also be used to calculate the energy barriers for the proton transfer reaction pathways between these tautomers. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., IR, NMR)

Quantum chemical calculations are widely used to predict spectroscopic data, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

There are no published predicted IR or NMR spectra for this compound. However, DFT calculations have been shown to accurately predict these properties for related compounds. For the series of 4-halogenated-1H-pyrazoles, DFT calculations of ¹H NMR chemical shifts showed good agreement with experimental data, correctly predicting the trends observed upon changing the halogen substituent. semanticscholar.org A similar computational study on this compound would allow for the theoretical prediction of its ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra and its IR vibrational modes, which would be instrumental in its experimental characterization.

Stability and Aromaticity Considerations in Fluorinated Pyrazole Rings

The stability and aromaticity of the pyrazole ring in this compound are critical determinants of its chemical behavior and potential applications. Computational and theoretical studies provide significant insights into the electronic structure of this molecule. The pyrazole ring is inherently aromatic, possessing a planar, cyclic, conjugated system with 6 π-electrons, which fulfills Hückel's rule for aromaticity. The introduction of fluorine and methyl substituents at the C4 and C3 positions, respectively, modulates the electronic environment of the ring, thereby influencing its stability and the degree of its aromatic character.

Table 1: Representative Theoretical Aromaticity Indices for Pyrazole

| Aromaticity Index | Calculated Value for Pyrazole | Expected Influence of Substituents in this compound |

|---|---|---|

| NICS(0) (ppm) | ~ -10 to -14 | The electron-withdrawing fluorine may slightly decrease the magnitude of the negative NICS value, while the electron-donating methyl group may slightly increase it. The net effect is expected to result in a value indicative of significant aromaticity. |

| NICS(1) (ppm) | ~ -12 to -16 | Similar to NICS(0), a slight modulation is expected, but the overall value will remain strongly negative, confirming π-aromaticity. |

| HOMA | ~ 0.8 to 0.9 | The substituents may cause minor alterations in bond lengths, but the HOMA value is expected to remain high, indicating a retained high level of aromaticity. |

Note: The values for pyrazole are approximate and can vary with the level of theory and basis set used in the calculation. The expected influences are qualitative predictions based on general principles of substituent effects.

Assessment of Antiaromaticity and its Mitigation Strategies

Antiaromaticity is a characteristic of cyclic, planar, conjugated molecules with 4n π-electrons, which leads to significant destabilization. The pyrazole ring system, including this compound, contains a 6 π-electron system, conforming to Hückel's rule of aromaticity (where n=1 for the 4n+2 rule). Consequently, the fundamental electronic structure of this compound is aromatic, and it is not expected to exhibit antiaromatic properties.

A comprehensive search of the scientific literature reveals no studies that assess antiaromaticity in this compound, as there is no theoretical basis to suggest that this compound would be antiaromatic. The introduction of a fluorine and a methyl group on the pyrazole ring modifies its electronic properties but does not alter the π-electron count that determines its aromatic character. Therefore, the concept of antiaromaticity is not applicable to this molecule.

Given that this compound is not antiaromatic, there are no associated mitigation strategies discussed or required. The computational and theoretical focus for this and similar pyrazole derivatives is centered on understanding and quantifying their degree of aromaticity, stability, and reactivity in various chemical environments, rather than mitigating a non-existent antiaromatic character.

Compound Index

Q & A

Q. What are the common synthetic routes for 4-Fluoro-3-methyl-1H-pyrazole, and how are yields optimized?

Methodological Answer: The synthesis typically involves fluorination of pyrazole precursors. A scalable method uses pyrazole as a starting material, reacting it with fluorinating agents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) under mildly acidic conditions (pH 6–8) to minimize side reactions. Post-synthesis, methyl-tert-butyl ether (MTBE) extraction at pH 1.8 selectively isolates 4-Fluoro-1H-pyrazole from unreacted pyrazole with high efficiency . For 3-methyl derivatives, alkylation or cyclization steps are introduced. Yield optimization focuses on controlling reaction time, temperature, and stoichiometry of fluorinating agents.

Q. Table 1: Representative Synthetic Conditions

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on a combination of X-ray crystallography , NMR , and mass spectrometry . Single-crystal X-ray diffraction (SC-XRD) resolves the planar pyrazole ring and substituent positions, with dihedral angles between substituents (e.g., 23.7° for fluorophenyl-pyrazole hybrids) critical for validating regiochemistry . distinguishes fluorine environments, while identifies methyl group coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular mass within 3 ppm error.

Key Data Points:

- Crystal System : Monoclinic (for fluorinated pyrazole salts) .

- NMR Shifts : δ: -120 to -125 ppm (CF groups); δ: 2.5 ppm (CH) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of fluorination in pyrazole derivatives?

Methodological Answer: Regioselectivity is governed by:

- Steric Effects : Bulky substituents (e.g., 3-methyl) direct fluorination to the less hindered C4 position.

- Electronic Effects : Electron-withdrawing groups (e.g., CF) deactivate adjacent positions, favoring fluorination at meta/para sites. Computational studies (DFT) on charge distribution and frontier molecular orbitals can predict reactivity. Experimentally, regioselectivity is validated via SC-XRD and - HOESY NMR to map spatial proximity .

Case Study :

In 3-methylpyrazole derivatives, fluorination at C4 occurs with >90% selectivity due to steric shielding of C5 by the methyl group .

Q. What strategies enhance the antimicrobial activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

- Substituent Optimization : Introducing electron-withdrawing groups (e.g., -CF) at C5 improves bacterial membrane penetration.

- Hybridization : Coupling with benzoic acid (e.g., 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) enhances binding to bacterial enzymes like dihydrofolate reductase. Bioassays against drug-resistant Staphylococcus aureus show MIC values of 2–8 µg/mL for optimized derivatives .

Q. Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Substituents | MIC (µg/mL) | Target Bacteria | Reference |

|---|---|---|---|---|

| A | 4-Fluoro, 3-CF | 2.0 | S. aureus | |

| B | 4-Fluoro, 3-CH | 8.0 | E. coli |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Reaction Pathways : Transition states for fluorination or alkylation.

- Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electrophilic centers (e.g., C4 in fluorinated pyrazoles).

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for predicting regioselectivity in aqueous/organic biphasic systems .

Validation : Experimental kinetic data (e.g., rate constants for fluorination) align with DFT-predicted activation energies (R > 0.95) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of fluorinated pyrazoles?

Methodological Answer: Contradictions arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.

- Purity Issues : Use HPLC (≥98% purity) and LC-MS to confirm compound integrity.

- Structural Confusion : Differentiate regioisomers (e.g., 4-fluoro vs. 5-fluoro) via SC-XRD and NOESY NMR .

Example : A reported "4-fluoro" isomer was later identified as 5-fluoro via SC-XRD, explaining outlier bioactivity data .

Q. What are the challenges in characterizing hydrogen-bonding networks in fluorinated pyrazole crystals?

Methodological Answer: Key challenges include:

Q. Table 3: Hydrogen-Bond Parameters (Example)

| Donor-Acceptor | D···A (Å) | Angle (°) | Symmetry Code |

|---|---|---|---|

| N-H···O | 2.85 | 165 | x, y, z |

| C-H···F | 3.12 | 142 | x–1, y, z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.